Product packaging for Dapagliflozin C2 Epimer(Cat. No.:CAS No. 2133407-75-5)

Dapagliflozin C2 Epimer

Cat. No.: B1456971
CAS No.: 2133407-75-5
M. Wt: 408.9 g/mol
InChI Key: JVHXJTBJCFBINQ-MJCUULBUSA-N
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Description

Dapagliflozin C2 Epimer (CAS 2133407-75-5) is an isomer of the active pharmaceutical ingredient Dapagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor . This compound is a critical analytical standard used in quality control and assurance processes during the commercial production of Dapagliflozin and its related formulations . Researchers utilize this high-purity impurity for method development and validation, stability studies, and to support regulatory filings, such as Abbreviated New Drug Applications (ANDAs), ensuring the safety and efficacy of the final drug product . The parent molecule, Dapagliflozin, works by inhibiting SGLT2 in the proximal renal tubules, blocking glucose reabsorption and promoting urinary glucose excretion . This insulin-independent mechanism not only lowers plasma glucose levels but also induces mild osmotic diuresis and natriuresis, contributing to its therapeutic benefits in type 2 diabetes, heart failure, and chronic kidney disease . The C2 Epimer, characterized by its distinct stereochemistry at the C2 position of the sugar ring, serves as a key reference material for monitoring and controlling the quality and consistency of this important therapeutic agent . This product is offered with a comprehensive Certificate of Analysis (CoA) that includes characterization data such as 1 H-NMR, Mass Spectrometry, and HPLC to guarantee its identity and purity . It is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25ClO6 B1456971 Dapagliflozin C2 Epimer CAS No. 2133407-75-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHXJTBJCFBINQ-MJCUULBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Principles and Characterization of Dapagliflozin C2 Epimer

Fundamental Concepts of Stereoisomerism: Epimers, Diastereomers, and Chiral Centers

Stereoisomerism is a critical concept in organic chemistry that describes molecules with the same molecular formula and atom connectivity but different three-dimensional arrangements of their atoms in space. wikipedia.org This phenomenon arises from the presence of stereogenic elements, most commonly chiral centers. A chiral center, or stereocenter, is typically a carbon atom bonded to four different substituents. masterorganicchemistry.com The presence of even one chiral center can lead to the existence of stereoisomers. A molecule with 'n' chiral centers can have up to 2^n possible stereoisomers. masterorganicchemistry.comlibretexts.org

Stereoisomers can be broadly categorized into two main types: enantiomers and diastereomers.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. wikipedia.org They have identical physical properties, such as melting point and boiling point, but differ in their interaction with plane-polarized light. wikipedia.org In a pair of enantiomers, every chiral center has the opposite configuration. libretexts.org

Diastereomers are stereoisomers that are not mirror images of each other. wikipedia.orglibretexts.org This occurs in molecules with two or more stereocenters when at least one, but not all, of the chiral centers differ in configuration between the two molecules. libretexts.orgreddit.com Unlike enantiomers, diastereomers typically have different physical and chemical properties.

Epimers represent a specific subset of diastereomers. ditki.com Two molecules are considered epimers if they differ in configuration at only one single stereogenic center out of multiple stereocenters. wikipedia.orgvedantu.com All epimers are diastereomers, but not all diastereomers are epimers. reddit.com This precise, single-point variation is fundamental to understanding the relationship between dapagliflozin (B1669812) and its C2 epimer.

TermDefinitionRelationship
Chiral Center An atom (usually carbon) connected to four different groups.The source of stereoisomerism.
Stereoisomers Molecules with the same formula and connectivity but different spatial arrangements.The overarching category.
Enantiomers Stereoisomers that are non-superimposable mirror images.All chiral centers are inverted.
Diastereomers Stereoisomers that are not mirror images.Some, but not all, chiral centers are inverted. libretexts.orgreddit.com
Epimers Diastereomers that differ at only one chiral center. ditki.comjackwestin.comA specific type of diastereomer.

Detailed Stereochemical Configuration at C2 in Dapagliflozin and its Epimer

Dapagliflozin is a C-glucoside analog, meaning it possesses a glucose-like ring system (a tetrahydropyran (B127337) ring) with multiple chiral centers. The specific spatial arrangement, or stereochemistry, at each of these centers is crucial for its biological activity. The Dapagliflozin C2 epimer is a stereoisomer of dapagliflozin that has the identical configuration at all chiral centers except for the one at the C2 position of the tetrahydropyran ring. fda.gov

The glucose moiety of dapagliflozin has the same relative stereochemistry as D-glucose. The C2 epimer, therefore, has a configuration analogous to D-mannose at this specific carbon. This single inversion of stereochemistry from dapagliflozin to its C2 epimer is what defines their relationship.

The table below outlines the stereochemical relationship at the chiral centers of the tetrahydropyran ring. Note that C1 is not a traditional chiral center in the C-glycoside but is the point of attachment to the aglycone. The key difference lies at C2.

Carbon PositionStereochemistry in Dapagliflozin (relative to D-glucose)Stereochemistry in this compoundStatus
C2 Specific Configuration (e.g., R)Inverted Configuration (e.g., S)Epimeric Center
C3 Same ConfigurationSame ConfigurationIdentical
C4 Same ConfigurationSame ConfigurationIdentical
C5 Same ConfigurationSame ConfigurationIdentical

Conformational Analysis of the Tetrahydropyran Ring System

The six-membered tetrahydropyran ring in both dapagliflozin and its C2 epimer is not planar. To minimize torsional and steric strain, it adopts a puckered three-dimensional shape, predominantly a "chair" conformation. This is analogous to the pyranose ring of monosaccharides.

In a chair conformation, the substituents on the ring can occupy two types of positions:

Axial: Bonds are parallel to the axis of the ring.

Equatorial: Bonds point out from the "equator" of the ring.

Generally, chair conformations are most stable when bulky substituents are in the equatorial position, as this minimizes steric hindrance (1,3-diaxial interactions). In dapagliflozin, the large aglycone group attached at C1, as well as the hydroxymethyl group at C5 and the hydroxyl groups at C2, C3, and C4, will arrange themselves to maximize equatorial positioning, leading to a highly stable conformational state.

Stereochemical Relationships with Analogous Monosaccharides (e.g., Glucose-Mannose Epimerism)

The relationship between dapagliflozin and its C2 epimer is perfectly mirrored in the relationship between the common monosaccharides D-glucose and D-mannose. chemistrysteps.com D-glucose and D-mannose are C2 epimers because they differ only in the stereochemical arrangement of the hydroxyl group at the second carbon atom. vedantu.comyoutube.comvedantu.com

In D-glucose , the hydroxyl group (-OH) at the C2 position is on one side of the Fischer projection.

In D-mannose , the hydroxyl group (-OH) at the C2 position is on the opposite side. youtube.com

All other chiral centers (C3, C4, C5) in D-glucose and D-mannose have identical configurations. chemistrysteps.com This single, specific difference at C2 defines them as epimers and is responsible for their distinct chemical and biological properties. vedantu.com

This classic example from carbohydrate chemistry provides a direct analogy for understanding the structure of the this compound. Just as mannose is the C2 epimer of glucose, the this compound is the corresponding stereoisomer of dapagliflozin, sharing the same molecular backbone but with an inverted configuration at the C2 position of the glucose-like ring.

Compound PairRelationshipPoint of Difference
D-Glucose and D-MannoseC2 Epimers vedantu.comStereochemistry at Carbon 2
Dapagliflozin and this compoundC2 EpimersStereochemistry at Carbon 2

Synthetic Pathways and Mechanistic Insights into Dapagliflozin C2 Epimer Formation

General Synthetic Strategies for C-Glycosides, including Dapagliflozin (B1669812)

The synthesis of C-glycosides, such as dapagliflozin, is a complex undertaking due to the need for precise stereochemical control at the anomeric carbon. The core challenge lies in forming a stable carbon-carbon bond between the sugar and the aglycone, a departure from the more common O- or N-glycosidic linkages found in nature researchgate.netpensoft.netresearchgate.net.

Several general strategies have been developed for the synthesis of aryl C-glycosides. A prevalent method involves the nucleophilic attack of an organometallic aryl species (like an aryllithium or arylzinc reagent) on an electrophilic sugar derivative acs.org. Common electrophilic precursors include gluconolactones, glycosyl halides, and 1,2-anhydro sugars acs.orgsemanticscholar.org.

In a widely cited synthetic route for dapagliflozin, a key step involves the reaction of an aryllithium reagent with a protected D-gluconolactone pensoft.netpensoft.net. The aryllithium species is typically generated in situ via a lithium-halogen exchange from a corresponding aryl bromide pensoft.netpensoft.net. The initial reaction with the gluconolactone forms a lactol intermediate. This intermediate is then subjected to a reductive step, often using a reagent like triethylsilane (Et3SiH) in the presence of a Lewis acid such as boron trifluoride etherate (BF3·OEt2), to yield the desired C-glucoside acs.orgpensoft.netresearchgate.net. The stereoselectivity of this reduction is crucial for establishing the correct β-anomeric configuration of dapagliflozin acs.org.

Alternative approaches have been developed to improve efficiency, yield, and stereocontrol. These include palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, which can form the C-C bond under milder conditions and sometimes without the need for protecting groups on the sugar chemistryviews.orgresearchgate.net. Other modern methods employ glycosyl donors like glycosyl halides, which react with organometallic reagents to form the C-glycosidic bond acs.orgsemanticscholar.org.

Table 1: Overview of Selected Synthetic Strategies for Aryl C-Glycosides
StrategySugar PrecursorAryl Nucleophile/ReagentKey Features
Addition to LactoneProtected D-gluconolactoneAryllithium or Grignard ReagentForms a lactol intermediate requiring subsequent reduction; stereoselectivity is determined in the reduction step.
Substitution of Glycosyl HalideProtected α-glucosyl bromideArylzinc or other organometallic reagentsCan be highly stereoselective, often influenced by neighboring group participation from a C2 protecting group.
Hiyama Cross-Coupling1-Silyl-D-glucalAryl halidePalladium-catalyzed reaction that can be performed without protecting groups on the sugar moiety.
Reaction with GlycalsProtected D-glucalArylboronic acidsCan be used to generate various C-glycosyl compounds through different catalytic systems.

Mechanisms of Epimerization at the C2 Position during Synthesis

Epimerization is the process of inverting the configuration at a single chiral center in a molecule containing multiple chiral centers edubirdie.com. In the context of dapagliflozin synthesis, epimerization at the C2 position of the glucose ring would convert the D-gluco configuration to the D-manno configuration, resulting in a diastereomeric impurity. This can occur under certain reaction conditions, particularly those involving basic or acidic environments. The general mechanism often involves the formation of an enolate or enol intermediate. Deprotonation at the C2 carbon by a base can lead to a planar enolate, which can then be reprotonated from either face, leading to a mixture of epimers edubirdie.com.

In the case of C-glycosides, an alternative pathway for anomeric epimerization involves the formation of an acyclic intermediate through β-elimination, followed by an intramolecular cycloaddition to re-form the pyranose ring. This process can lead to the thermodynamically more stable anomer researchgate.net.

Reaction conditions play a pivotal role in controlling the stereochemical outcome and minimizing the formation of epimeric byproducts.

pH: Basic conditions can promote epimerization at the C2 position. The mechanism involves a base-catalyzed deprotonation of the C2 hydrogen, leading to a carbanion or enolate intermediate that can invert its stereochemistry upon reprotonation edubirdie.com. For instance, the use of strong bases like lithium hydroxide (B78521) (LiOH) for deprotection of acetyl groups must be carefully controlled to avoid epimerization pensoft.net.

Temperature: The synthesis of the aryllithium reagent and its subsequent reaction with the gluconolactone are typically performed at very low temperatures (e.g., below -40°C) google.com. Higher temperatures can increase the rate of side reactions, including the formation of byproducts and potential epimerization patsnap.com. Controlling the reaction temperature is a key strategy to reduce the generation of impurities google.compatsnap.com.

Catalysis: Lewis acids, such as BF3·OEt2, are used to catalyze the reduction of the lactol intermediate. The choice of Lewis acid and its stoichiometry can influence the diastereoselectivity of the hydride attack, thereby affecting the ratio of β- to α-anomers acs.orgresearchgate.net. While this primarily affects the C1 stereocenter, improper catalysis can lead to a complex mixture of products where isolation of the desired isomer is difficult.

The choice of protecting groups for the hydroxyl functions of the sugar moiety has a profound influence on the stereoselectivity of glycosylation reactions nih.govresearchgate.net. This is particularly true for the protecting group at the C2 position.

Neighboring Group Participation: Acyl-type protecting groups (e.g., acetyl, benzoyl, pivaloyl) at the C2 position are known as "participating groups" nih.govresearchgate.netbeilstein-journals.org. During a reaction that forms an oxocarbenium ion intermediate at the anomeric center (C1), the carbonyl oxygen of the C2-acyl group can attack the C1 carbon, forming a stable bicyclic dioxolenium ion nih.govresearchgate.net. This intermediate effectively shields one face of the molecule (the α-face in glucose), forcing the incoming nucleophile (the aglycone) to attack from the opposite (β) face. This mechanism is a powerful tool for ensuring the formation of the desired 1,2-trans-glycoside, which corresponds to the β-anomer in dapagliflozin nih.govbeilstein-journals.org.

Non-Participating Groups: In contrast, ether-type protecting groups (e.g., benzyl, silyl) at the C2 position are "non-participating." In their presence, a planar oxocarbenium ion intermediate is formed, which can be attacked by the nucleophile from either the α- or β-face. This often leads to poor stereoselectivity and results in a mixture of anomers nih.govbeilstein-journals.org.

Therefore, a common strategy in dapagliflozin synthesis involves using an acetylated glucose precursor to direct the formation of the desired β-C-glycoside stereochemistry pensoft.netgoogle.com.

Table 2: Influence of C2 Protecting Groups on Glycosylation Stereoselectivity
Protecting Group Type at C2ExampleMechanismPredominant Product (for Glucose)
Participating (Acyl)Acetyl (Ac), Benzoyl (Bz)Neighboring group participation via a dioxolenium ion intermediate.1,2-trans (β-anomer)
Non-Participating (Ether)Benzyl (Bn), Silyl (e.g., TBDMS)Formation of a planar oxocarbenium ion.Mixture of 1,2-cis and 1,2-trans (α- and β-anomers)

In the industrial-scale synthesis of active pharmaceutical ingredients (APIs) like dapagliflozin, controlling the impurity profile is critical. The reaction conditions used in the key C-C bond-forming step can lead to the generation of several byproducts google.compatsnap.com. Diastereomers, including the C2 epimer and the α-anomer, are common process-related impurities. Patents related to dapagliflozin synthesis often describe methods to minimize these impurities by modifying reaction conditions or using milder reagents. For example, preparing the phenyl lithium reagent as a copper lithium or Grignard reagent intermediate can lead to milder reaction conditions and reduce byproduct formation google.compatsnap.com. The purification process, which may involve crystallization or the formation of co-crystals, is designed to remove these closely related impurities to achieve the high purity required for the final drug substance acs.orggoogleapis.com.

Directed Synthesis Approaches for C2 Epimer or Related Isomers

While the C2 epimer of dapagliflozin is an undesired byproduct, the principles of stereocontrolled synthesis can be applied to intentionally produce specific isomers for research purposes, such as structure-activity relationship studies. Directed synthesis approaches focus on manipulating reaction pathways to favor the formation of a particular stereoisomer. For instance, by choosing a different starting sugar, such as D-mannose, and applying similar C-glycosylation chemistry, one could synthesize the C2 epimer of dapagliflozin.

Achieving high stereoselectivity is the central goal in the synthesis of any glycoside. Modern synthetic chemistry offers a range of methodologies to control the anomeric configuration with high fidelity.

Substrate Control: As discussed, the use of a participating protecting group at the C2 position is a classic and effective substrate-controlled strategy for obtaining 1,2-trans glycosides researchgate.net.

Reagent Control: The development of chiral catalysts and reagents allows for stereoselective transformations where the chirality of the catalyst, rather than the substrate, dictates the stereochemical outcome. This is particularly useful when substrate control is not feasible or effective.

Advanced Coupling Reactions: Modern cross-coupling reactions provide powerful tools for stereoselective C-glycosylation. For example, a palladium-catalyzed Hiyama cross-coupling of a 1-diisopropylsilyl-D-glucal with an aryl halide has been used for a short and efficient synthesis of dapagliflozin chemistryviews.org. Such methods can offer high stereoselectivity and functional group tolerance. Similarly, Ni-catalyzed carboboration of glycals and Fukuyama coupling reactions represent advanced strategies for synthesizing SGLT2 inhibitors with high stereocontrol acs.org. These methods often proceed through different mechanisms than traditional ionic glycosylations and can provide access to isomers that are difficult to obtain otherwise.

By carefully selecting the starting materials, protecting groups, and reaction conditions, chemists can direct the synthesis towards the desired β-anomer of dapagliflozin while minimizing the formation of the C2 epimer and other diastereomeric impurities.

Dynamic Epimerization Strategies in Related Sugar Derivatives

In the context of sugar derivatives, various methods for dynamic epimerization have been explored, offering insights that could be relevant to controlling the formation of the Dapagliflozin C2 epimer. These strategies often involve the use of catalysts to facilitate the interconversion of epimers.

Base-Catalyzed Epimerization:

As mentioned earlier, bases can induce epimerization at the C2 position of sugars through the formation of an enolate intermediate. This process can be harnessed in a dynamic kinetic resolution process where one epimer is selectively derivatized or crystallized.

Acid-Catalyzed Epimerization:

Lewis acids are known to catalyze the anomerization of glycosides and can also influence the stereochemistry at other positions on the sugar ring. acs.org The choice of Lewis acid and reaction conditions can significantly impact the equilibrium between epimers. For example, tin tetrachloride (SnCl4) and titanium tetrachloride (TiCl4) have been shown to catalyze the anomerization of acylated O- and S-glycosides, with the final anomeric ratio being dependent on the Lewis acid concentration and temperature. acs.org

Enzyme-Catalyzed Epimerization:

Enzymes, such as epimerases, offer a highly selective method for interconverting stereoisomers. While not directly applicable to the chemical synthesis of Dapagliflozin, the principles of enzymatic epimerization highlight the potential for highly specific catalytic control over stereochemistry.

Photoredox-Mediated Epimerization:

Recent advancements in photoredox catalysis have enabled the site-selective epimerization of unprotected monosaccharides under mild conditions. researchgate.net This approach utilizes a photocatalyst in combination with a hydrogen atom transfer catalyst to achieve the desired stereochemical inversion.

The following table summarizes some research findings on the dynamic epimerization of sugar derivatives, which could provide a conceptual framework for understanding and potentially controlling the epimerization at the C2 position during Dapagliflozin synthesis.

Sugar DerivativeCatalyst/ConditionsOutcomeReference
Protected MonosaccharidesPhotoredox catalyst, quinuclidine, adamantane thiolSite-selective epimerization at C2 or C3 researchgate.net
Acylated O- and S-GlycosidesSnCl4 or TiCl4Anomerization, with the α:β ratio dependent on catalyst concentration and temperature acs.org
2-C-branched (Acetylmethyl) OligosaccharidesLewis acids (TMSOTf, BF3·Et2O)Stereoselective glycosylation with control over the anomeric center canada.ca
Unprotected MonosaccharidesBase (e.g., hydroxide)Epimerization at C2 via an enolate intermediate youtube.com

These examples from the broader field of carbohydrate chemistry underscore the various factors that can influence the stereochemical outcome of reactions involving sugar moieties. A thorough understanding of these principles is essential for the development of robust and efficient synthetic processes for complex molecules like Dapagliflozin, minimizing the formation of unwanted epimeric impurities such as the C2 epimer.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of the Dapagliflozin (B1669812) C2 epimer. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information on the connectivity and spatial arrangement of atoms within the molecule.

¹H NMR: Proton NMR is used to determine the number, environment, and connectivity of hydrogen atoms. For the C2 epimer, the chemical shifts and coupling constants of the protons on the glucitol ring are of particular interest. The change in stereochemistry at the C2 position, compared to Dapagliflozin, leads to distinct differences in the signals for the anomeric proton and adjacent protons, allowing for differentiation. Comprehensive characterization reports for Dapagliflozin impurities consistently include ¹H NMR data to confirm their identity. daicelpharmastandards.comsynthinkchemicals.com

¹³C NMR: Carbon-13 NMR provides information on the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding and functional group. This technique is used to confirm the total number of carbon atoms and their types (e.g., aromatic, aliphatic, carbinolic), which is included in the full characterization of Dapagliflozin-related substances. daicelpharmastandards.com

The collective data from these NMR experiments provide conclusive evidence for the structural identity of the Dapagliflozin C2 epimer. researchgate.net

Mass Spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of the this compound. It is frequently coupled with liquid chromatography (LC) for the identification and quantification of impurities. alentris.org

MS: Standard mass spectrometry confirms the molecular weight of the epimer, which is identical to that of Dapagliflozin (approximately 408.9 g/mol ). synthinkchemicals.comnih.gov Electrospray ionization (ESI) is a common technique used for analyzing Dapagliflozin and its impurities. researchgate.net

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a highly sensitive and selective method used for quantifying trace levels of impurities. nih.govmathewsopenaccess.com In this technique, the precursor ion corresponding to the C2 epimer (e.g., m/z 426.20 [M+NH₄]⁺) is selected and fragmented to produce characteristic product ions (e.g., m/z 107.20). iosrphr.orgiosrphr.org This specific transition is monitored for quantitative analysis, a mode known as Multiple Reaction Monitoring (MRM). iosrphr.orgiosrphr.org This method is suitable for determining the presence of the epimer in both bulk drug substances and final formulations. iosrphr.org

HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. This technique helps to confirm that the C2 epimer has the same chemical formula as Dapagliflozin (C₂₁H₂₅ClO₆) and to differentiate it from other impurities with different elemental compositions.

TechniqueApplication for this compoundIonization ModeTypical Ion Transition (m/z)
MS Molecular Weight ConfirmationESI408.1 (M-H)⁻ or 426.2 (M+NH₄)⁺
LC-MS/MS Quantification and IdentificationESI (Positive)426.20 → 107.20
HRMS Elemental Formula DeterminationESIN/A

Data compiled from multiple sources indicating common practices for Dapagliflozin and related impurities. iosrphr.orgiosrphr.orgsemanticscholar.org

Infrared (IR) Spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in the this compound. daicelpharmastandards.comsynthinkchemicals.com The IR spectrum provides a molecular fingerprint that can be compared to the spectrum of Dapagliflozin. While the spectra of epimers are often very similar, subtle differences in the fingerprint region or in the shape of hydroxyl (-OH) stretching bands may be observed.

Key characteristic absorption peaks expected in the FT-IR spectrum of the this compound, similar to Dapagliflozin, include: mdpi.comnih.gov

~3350 cm⁻¹: O-H stretching vibrations from the multiple hydroxyl groups on the glucitol ring.

~2900 cm⁻¹: C-H stretching from the aliphatic and aromatic parts of the molecule.

~1610 cm⁻¹: C=C stretching from the aromatic rings.

~1240 cm⁻¹: C-O stretching from the ether linkage.

The presence of these bands confirms the integrity of the core structure and the functional groups shared with the parent compound. researchgate.net

Chromatographic Separation and Purity Profiling

Chromatographic methods are indispensable for separating the this compound from the main API and other impurities. The ability to achieve baseline separation is critical for accurate quantification and for assessing the purity of the drug substance.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of Dapagliflozin and its impurities, including the C2 epimer. alentris.org The reversed-phase (RP-HPLC) mode is most common. ijpsjournal.com

A key challenge is achieving adequate resolution between Dapagliflozin and its C2 epimer due to their structural similarity. Method development focuses on optimizing the stationary phase, mobile phase composition, pH, column temperature, and flow rate. wisdomlib.org A published patent describes a specific HPLC method for separating Dapagliflozin from its α-isomer (epimer), demonstrating a resolution of 6.22 between the two peaks. google.com Stability-indicating HPLC methods are also developed to separate the epimer from potential degradation products. researchgate.netnih.gov

The following table summarizes typical conditions used for the separation of Dapagliflozin and its isomers:

ParameterTypical Conditions
Column Octadecylsilane (C18), e.g., 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Water or Methanol and Water
Elution Mode Isocratic or Gradient
Flow Rate 0.6 - 1.2 mL/min
Column Temperature 20 - 40 °C
Detection UV at 205-260 nm

Data based on a method specifically designed for separating Dapagliflozin and its α-isomer. google.com

Ultra-Performance Liquid Chromatography (UPLC) is an advancement over HPLC that utilizes columns with smaller particle sizes (<2 µm). This results in significantly higher resolution, improved peak efficiency, and much shorter analysis times. For closely related compounds like epimers, UPLC can provide superior separation compared to conventional HPLC. nih.gov A UPLC method developed for a related antidiabetic drug demonstrated a run time of less than 1.2 minutes for separating the API from its related substances, showcasing the technique's efficiency. nih.gov The enhanced resolving power of UPLC is particularly advantageous for accurately profiling the impurities in Dapagliflozin, ensuring that even trace levels of the C2 epimer are detected and quantified.

Hyphenated Techniques (e.g., LC-DAD, LC-MS/MS)

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of isomeric impurities like the this compound. Liquid chromatography (LC) is the primary method for separating components of a mixture, and its combination with Diode Array Detection (DAD) or Tandem Mass Spectrometry (MS/MS) provides the necessary sensitivity and specificity.

Liquid Chromatography-Diode Array Detection (LC-DAD): This technique combines the separation power of High-Performance Liquid Chromatography (HPLC) with the spectral information provided by a DAD. As Dapagliflozin and its C2 epimer pass through the HPLC column, they are separated based on their differential interactions with the stationary phase. A DAD detector then records the UV-Vis spectrum of each eluting peak. While epimers often have identical UV spectra, this technique is crucial for initial method development, peak purity assessment, and quantification, provided that chromatographic separation is achieved. nih.gov A developed HPLC method for Dapagliflozin and its impurities utilized a C18 column with a gradient mixture of a buffer and an acetonitrile-water mixture, with UV detection at 245 nm, successfully separating multiple impurities. innovareacademics.in

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific technique essential for the structural confirmation of impurities, especially when they are present at trace levels or co-elute with other components. After chromatographic separation, the analyte is ionized (e.g., using electrospray ionization - ESI) and enters the mass spectrometer. nih.gov Because epimers have the same molecular weight, a single stage of mass spectrometry cannot differentiate them. However, tandem mass spectrometry (MS/MS) can sometimes produce different fragmentation patterns, aiding in their distinction. More importantly, when coupled with a robust chromatographic method that can separate the epimers, LC-MS/MS serves as a powerful tool for unambiguous identification and quantification. researchgate.netiosrphr.org Studies on Dapagliflozin have utilized LC-MS/MS to identify and characterize degradation products and process-related impurities, demonstrating the technique's power. researchgate.netresearchgate.net For instance, an LC-MS/MS method for Dapagliflozin in plasma was validated in the concentration range of 5-2000 ng/ml, showcasing its high sensitivity. nih.gov

Validation of Analytical Methods for Epimer Detection and Quantification

Any analytical method developed for the quantification of impurities must be validated according to guidelines from the International Council for Harmonisation (ICH) to ensure its reliability, accuracy, and precision. innovareacademics.inhumanjournals.com This is particularly critical for methods intended to separate and quantify closely related isomers.

Specificity and Selectivity Considerations for Isomers

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Selectivity refers to the ability to differentiate between various substances in a sample. For isomeric impurities like the this compound, achieving selectivity is the primary challenge.

The method must demonstrate baseline separation between the main Dapagliflozin peak and the peak corresponding to the C2 epimer, as well as any other related impurities. innovareacademics.in The resolution factor between adjacent peaks should be greater than 1.5 to ensure accurate quantification. scispace.com Chiral chromatography, using stationary phases like amylose (B160209) or cellulose (B213188) derivatives, is often employed to separate enantiomers and diastereomers. google.comnih.gov However, effective separation of Dapagliflozin and its α-isomer has also been reported using standard C18 columns under optimized conditions, achieving resolution values as high as 5.07. google.comresearchgate.net

To prove specificity, forced degradation studies are performed, where the drug substance is exposed to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. researchgate.net The analytical method must be able to separate the main drug peak from all degradation products formed, demonstrating its stability-indicating nature.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijarmps.org

For impurity analysis, the method must be sensitive enough to detect and quantify impurities at levels stipulated by regulatory guidelines (e.g., typically 0.1%). The LOD and LOQ are usually determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. impactfactor.orgnih.gov Validated methods for Dapagliflozin and its related substances have demonstrated a wide range of sensitivities, reflecting the different techniques and purposes of the analyses.

Reported LOD and LOQ Values for Dapagliflozin and Related Substances
AnalyteMethodLOD (µg/mL)LOQ (µg/mL)Reference
DapagliflozinRP-HPLC5.00415.164 ijarmps.org
DapagliflozinRP-HPLC0.160.47 nih.gov
DapagliflozinLC-MS/MS0.006830.0207 iosrphr.org
Dapagliflozin Related ImpuritiesRP-HPLC0.0000165 - 0.0000530.00005 - 0.00016 researchgate.net

The data demonstrates that LC-MS/MS methods generally provide significantly lower LOD and LOQ values compared to standard RP-HPLC with UV detection, making them highly suitable for trace impurity analysis. iosrphr.org A validated method for the this compound would be expected to achieve an LOQ at or below the reporting threshold for impurities.

Degradation Pathways and Stability Profiling of Dapagliflozin and Its C2 Epimer

Investigation of Forced Degradation Conditions

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and pathways, thereby establishing the intrinsic stability of a drug substance. alentris.org Dapagliflozin (B1669812) has been subjected to a range of stress conditions as per the International Council for Harmonisation (ICH) guidelines, including hydrolysis, oxidation, photolysis, and thermal stress. researchgate.net

Hydrolytic degradation investigates the stability of a substance in aqueous environments at different pH levels.

Acidic Degradation: Dapagliflozin demonstrates significant susceptibility to degradation under acidic conditions. researchgate.net Studies using hydrochloric acid (e.g., 1 N HCl) have shown that acidic hydrolysis leads to the cleavage of the O-glucoside bond, resulting in the formation of the aglycone and glucose. researchgate.net Two primary degradation products are often identified under these conditions. researchgate.net

Alkaline Degradation: The compound is also liable to degradation in alkaline media. researchgate.net Treatment with sodium hydroxide (B78521) (e.g., 0.5 N NaOH) results in the formation of degradation products. alentris.org The degradation in alkaline medium has been shown to follow pseudo-first-order kinetics. researchgate.netresearchgate.net

Neutral Degradation: In neutral hydrolytic conditions (water), Dapagliflozin is found to be comparatively stable. researchgate.net

ConditionReagent ExampleObservation for DapagliflozinReference
Acidic Hydrolysis1 N HClSignificant degradation, cleavage of O-glucoside bond. researchgate.net
Alkaline Hydrolysis0.5 N NaOHDegradation observed, follows pseudo-first-order kinetics. alentris.orgresearchgate.netresearchgate.net
Neutral HydrolysisWaterRelatively stable. researchgate.net

Exposure to oxidative conditions is a critical part of stability testing. Dapagliflozin shows susceptibility to oxidative stress. alentris.org Studies conducted using hydrogen peroxide (e.g., 20% H₂O₂) have confirmed its degradation. bohrium.com The degradation kinetics in an oxidative medium were found to follow first-order kinetics. One study identified a specific degradation product under oxidative stress. researchgate.net

ConditionReagent ExampleObservation for DapagliflozinReference
Oxidative StressHydrogen Peroxide (e.g., 20%)Degradation observed, follows first-order kinetics. researchgate.netbohrium.com

Photostability testing exposes the drug substance to light to determine if it degrades. Dapagliflozin has been found to be largely stable under photolytic conditions when exposed to UV light. researchgate.net This suggests that both Dapagliflozin and its C2 epimer are not likely to degrade significantly upon exposure to light.

Thermal degradation studies assess the stability of a drug at elevated temperatures. Dapagliflozin is generally considered stable under dry heat conditions. researchgate.net For instance, exposure to a temperature of 60°C for 48 hours did not result in significant degradation. alentris.org

ConditionMethodObservation for DapagliflozinReference
Photolytic StressExposure to UV lightGenerally stable. researchgate.net
Thermal StressDry heat (e.g., 60°C)Generally stable. alentris.orgresearchgate.net

Kinetic Studies of Epimer Formation and Degradation Products

Kinetic studies are crucial for understanding the rate at which a drug degrades and for predicting its shelf life. For Dapagliflozin, degradation kinetics have been evaluated under various stress conditions. The degradation in alkaline medium was determined to follow pseudo-first-order kinetics. researchgate.netbue.edu.eg Similarly, oxidative degradation was found to correspond to a first-order reaction. researchgate.net The elimination of Dapagliflozin from the body also follows a first-order kinetic process. ubbcluj.ro

There is a lack of specific kinetic studies in the available literature concerning the rate of formation of the Dapagliflozin C2 epimer from Dapagliflozin under stress conditions, or the degradation kinetics of the C2 epimer itself.

Identification and Elucidation of Degradation-Related Epimers

Advanced analytical techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS), are used to separate, identify, and structurally elucidate degradation products. bohrium.com Several studies have successfully characterized the major degradation products of Dapagliflozin formed during forced degradation. researchgate.netresearchgate.net Under acidic and basic hydrolytic conditions, the primary degradation pathway involves the cleavage of the O-glucoside bond. researchgate.net

While various degradants have been identified, the this compound is not typically reported as a product of forced degradation studies. It is more commonly categorized as a process-related impurity, suggesting it may be formed during the synthesis of Dapagliflozin rather than its degradation. synthinkchemicals.comveeprho.comcymitquimica.com

Strategies for Impurity Control and Mitigation through Stability Enhancement

The control of impurities in active pharmaceutical ingredients (APIs) like Dapagliflozin is a critical aspect of drug development and manufacturing, ensuring the safety, efficacy, and quality of the final drug product. The this compound is a known process-related impurity and a potential degradant that requires careful monitoring and control. Strategies for its mitigation are multifaceted, involving optimization of the synthetic process, implementation of robust purification techniques, and enhancement of the drug substance's stability.

Optimization of Synthesis to Minimize C2 Epimer Formation

The formation of the this compound is intrinsically linked to the synthetic route employed for the manufacturing of Dapagliflozin. Epimerization at the C2 position can be influenced by various factors during synthesis, such as the choice of reagents, solvents, temperature, and pH.

Key Synthetic Control Strategies:

Stereoselective Synthesis: The primary strategy to control the C2 epimer is the use of highly stereoselective synthetic methods. This often involves the use of chiral catalysts or auxiliaries to favor the formation of the desired stereoisomer (Dapagliflozin) over its epimer.

Reaction Condition Optimization: Careful control of reaction parameters is crucial. For instance, the temperature and reaction time of steps where epimerization is possible should be minimized. The pH of the reaction mixture can also play a significant role, as either acidic or basic conditions can potentially facilitate epimerization.

Reagent Selection: The choice of reagents, particularly bases or acids used in various steps, can impact the level of epimer formation. Milder reagents are often preferred to avoid harsh conditions that could lead to epimerization.

In-process Controls: Implementing in-process controls to monitor the formation of the C2 epimer at critical stages of the synthesis allows for timely adjustments to the process parameters, preventing its accumulation in the final product.

Advanced Purification Techniques for C2 Epimer Removal

Even with an optimized synthetic process, trace amounts of the this compound may still be present. Therefore, efficient purification methods are essential to reduce this impurity to acceptable levels as defined by regulatory guidelines.

Common Purification Techniques:

Crystallization: Recrystallization is a powerful technique for purifying the final API. By carefully selecting the solvent system and controlling the crystallization conditions (temperature, cooling rate), it is often possible to selectively crystallize Dapagliflozin, leaving the C2 epimer and other impurities in the mother liquor.

Chromatography: Preparative chromatography, particularly High-Performance Liquid Chromatography (HPLC), can be employed to separate Dapagliflozin from its C2 epimer with high resolution. While effective, this method can be costly and is often used for producing reference standards or in cases where crystallization is not sufficiently effective.

Stability Enhancement to Prevent C2 Epimer Formation During Storage

Ensuring the stability of the drug substance and the final drug product throughout their shelf life is paramount. Degradation of Dapagliflozin can potentially lead to the formation of various impurities, including the possibility of epimerization under certain conditions.

Forced degradation studies on Dapagliflozin have provided insights into its stability profile under various stress conditions. While specific degradation data for the C2 epimer is not extensively available, its structural similarity to Dapagliflozin suggests it would exhibit a comparable stability profile.

Summary of Dapagliflozin Stability under Stress Conditions

Stress ConditionReagents/EnvironmentObservation for DapagliflozinPotential Implication for C2 Epimer Stability
Acidic Hydrolysis 1N HCl, heatSignificant degradation observedLikely to be susceptible to degradation
Alkaline Hydrolysis 1N NaOH, heatSignificant degradation observedLikely to be susceptible to degradation
Oxidative Degradation 30% H₂O₂, heatDegradation observedLikely to be susceptible to oxidation
Thermal Degradation Dry heat (e.g., 60°C)Generally found to be stableExpected to be relatively stable
Photodegradation Exposure to UV lightGenerally found to be stableExpected to be relatively stable

Strategies for Enhancing Stability:

Formulation Development: The choice of excipients in the final drug product formulation can significantly impact the stability of Dapagliflozin. Incompatible excipients that could promote degradation or epimerization must be avoided. nih.gov

pH Control: For liquid formulations, maintaining an optimal pH is critical to prevent acid- or base-catalyzed degradation and potential epimerization.

Packaging and Storage: Appropriate packaging that protects the drug product from light and moisture is essential. tpcj.org Storage conditions, such as temperature and humidity, must be controlled within the recommended ranges to ensure the stability of the product throughout its shelf life.

By implementing a combination of these strategies, the formation of the this compound can be effectively controlled, ensuring the quality and safety of the final drug product.

Computational Chemistry and Molecular Modeling of Dapagliflozin C2 Epimer

Quantum Chemical Calculations for Structural Elucidation and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For the Dapagliflozin (B1669812) C2 epimer, these methods can provide precise insights into its three-dimensional structure and energetic landscape. Techniques such as Density Functional Theory (DFT) and ab initio methods are employed to solve the Schrödinger equation for the molecule, yielding valuable information about its geometry, electron distribution, and stability.

Key applications of quantum chemical calculations for the Dapagliflozin C2 epimer would include:

Geometry Optimization: Determining the most stable conformation of the epimer by finding the minimum energy structure. This is crucial as the spatial arrangement of atoms dictates the molecule's interaction with biological targets.

Energetic Analysis: Calculating the relative energies of different conformers to understand their population distribution at physiological temperatures. This would also allow for a comparison of the thermodynamic stability of the C2 epimer relative to Dapagliflozin.

Electronic Properties: Mapping the electrostatic potential surface to identify regions of positive and negative charge, which are critical for intermolecular interactions, including hydrogen bonding and electrostatic interactions with the SGLT2 binding pocket.

Spectroscopic Properties: Predicting spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions can aid in the experimental characterization and structural confirmation of the C2 epimer. synthinkchemicals.com

A hypothetical data table summarizing the output of such calculations is presented below.

Computational Method Property Calculated Predicted Value for this compound
DFT (B3LYP/6-31G)Total EnergyValue in Hartrees
DFT (B3LYP/6-31G)Dipole MomentValue in Debye
TD-DFTElectronic Transition EnergiesWavelengths in nm

Molecular Dynamics Simulations of Conformational Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into the conformational flexibility and intermolecular interactions of the this compound in a simulated physiological environment.

Insights from MD simulations would focus on:

Conformational Sampling: Exploring the accessible conformations of the C2 epimer in solution to understand its dynamic behavior. This can reveal transient states that may be important for binding to its target.

Solvation Effects: Analyzing the interaction of the epimer with surrounding water molecules to understand its solubility and the role of solvent in its conformational preferences.

Flexibility Analysis: Identifying rigid and flexible regions of the molecule through metrics such as root-mean-square fluctuation (RMSF) of atomic positions.

Below is a conceptual data table illustrating the type of data generated from MD simulations.

Simulation Parameter Description Typical Output for this compound
Simulation TimeTotal duration of the simulationNanoseconds (ns)
RMSDRoot-mean-square deviation from the initial structureAngstroms (Å)
Radius of GyrationA measure of the molecule's compactnessNanometers (nm)

Docking Studies and Structure-Activity Relationship (SAR) Insights for Isomers

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.govmdpi.com Docking studies of the this compound within the SGLT2 binding site are essential for understanding how the change in stereochemistry at the C2 position affects its binding affinity and inhibitory activity compared to Dapagliflozin.

Key objectives of docking studies for the this compound would include:

Binding Pose Prediction: Determining the most likely binding mode of the epimer within the SGLT2 active site.

Interaction Analysis: Identifying the key amino acid residues involved in the binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking). researchgate.net

Binding Affinity Estimation: Calculating a docking score that estimates the binding free energy, allowing for a comparative analysis of the binding affinity of the C2 epimer and Dapagliflozin.

These studies are crucial for developing a Structure-Activity Relationship (SAR), which correlates the structural features of molecules with their biological activity. nih.gov The difference in the orientation of the hydroxyl group at the C2 position in the epimer compared to Dapagliflozin could lead to altered interactions within the binding site, potentially resulting in a different inhibitory profile. mdpi.com

A hypothetical comparison of docking results is shown in the table below.

Compound Predicted Binding Energy (kcal/mol) Key Interacting Residues in SGLT2
Dapagliflozin-X.XResidue A, Residue B, Residue C
This compound-Y.YResidue A, Residue D, Residue E

Predictive Modeling of Epimerization Pathways and Stability

Predictive modeling can be employed to investigate the potential for interconversion between Dapagliflozin and its C2 epimer under various conditions. Understanding the epimerization pathway and the relative stability of the two isomers is important for drug development and formulation. researchgate.net

Computational approaches to model epimerization include:

Transition State Search: Using quantum chemical methods to locate the transition state structure for the epimerization reaction.

Reaction Pathway Analysis: Calculating the energy profile along the reaction coordinate to determine the activation energy barrier for the interconversion. A higher energy barrier would suggest greater stability of the individual epimers.

Environmental Effects: Investigating the influence of pH, solvent, and potential catalysts on the rate of epimerization through techniques like hybrid quantum mechanics/molecular mechanics (QM/MM) simulations.

The stability of the epimer is a critical factor, and computational models can predict its degradation pathways, providing valuable information for ensuring the quality and efficacy of the active pharmaceutical ingredient.

A conceptual table summarizing the results of such a study is provided below.

Parameter Dapagliflozin to C2 Epimer C2 Epimer to Dapagliflozin
Activation Energy (kcal/mol)Ea1Ea2
Reaction Enthalpy (kcal/mol)ΔH-ΔH

Role and Applications of Dapagliflozin C2 Epimer in Pharmaceutical Quality Assurance and Research

Function as a Pharmaceutical Reference Standard

Dapagliflozin (B1669812) C2 Epimer serves as a crucial pharmaceutical reference standard, a highly purified and well-characterized compound used for quality control (QC) and quality assurance (QA) purposes. synthinkchemicals.com Reference standards are essential for the validation of analytical methods and for the quantitative determination of impurities in the drug substance and final product.

The C2 epimer, also referred to as Dapagliflozin Manno Isomer, is used as a working or secondary reference standard in commercial production settings. synthinkchemicals.com These standards are employed to:

Identify and quantify the presence of the C2 epimer impurity in batches of Dapagliflozin.

Calibrate analytical instruments , such as High-Performance Liquid Chromatography (HPLC) systems, to ensure accurate measurements. synthinkchemicals.comalentris.org

Validate analytical methods by demonstrating specificity, linearity, accuracy, and precision for the detection and quantification of this specific impurity. synzeal.comsynzeal.com

Suppliers of this reference standard provide a comprehensive Certificate of Analysis (CoA) that includes detailed characterization data from various analytical techniques. synthinkchemicals.comdaicelpharmastandards.com

Table 1: Characterization Data for Dapagliflozin C2 Epimer Reference Standard

Analytical Technique Purpose
¹H-NMR (Proton Nuclear Magnetic Resonance) Confirms the chemical structure and stereochemistry.
Mass Spectrometry (MS) Determines the molecular weight of the compound. synthinkchemicals.com
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the standard. synthinkchemicals.com
Infrared Spectroscopy (IR) Provides information about the functional groups present. synthinkchemicals.com

Importance in Impurity Profiling and Control Strategies

Impurity profiling is the process of identifying and quantifying all potential and actual impurities in a drug substance. alentris.org The this compound is a process-related impurity, meaning it can form during the synthesis of the Dapagliflozin API. alentris.org As a stereoisomer, it has the same molecular formula and connectivity as Dapagliflozin but differs in the spatial arrangement at the C2 position of the glucitol ring. synthinkchemicals.comveeprho.com

The presence and quantity of such impurities must be strictly controlled to ensure the safety and efficacy of the medication. veeprho.com Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for acceptable impurity levels. alentris.orgdaicelpharmastandards.com

The availability of the this compound reference standard is critical for developing and implementing effective control strategies, which include:

Analytical Method Development: Creating robust analytical methods, primarily HPLC, capable of separating the C2 epimer from the main Dapagliflozin peak and other impurities. alentris.orgsynzeal.comsynzeal.com

Process Optimization: Modifying the synthetic route to minimize the formation of the C2 epimer and other byproducts. alentris.org

Setting Specifications: Establishing acceptable limits for the C2 epimer in the final API based on regulatory guidelines and toxicological data. alentris.org

Stability Testing: Assessing the potential for the formation of impurities, including the C2 epimer, under various storage conditions. alentris.org

Contribution to Abbreviated New Drug Application (ANDA) and New Drug Application (NDA) Filings

Regulatory submissions for new drugs (NDAs) and generic drugs (ANDAs) require a comprehensive documentation of the drug's chemistry, manufacturing, and controls (CMC). This includes a detailed impurity profile that identifies and quantifies all impurities. alentris.orgsynzeal.com

The this compound plays a significant role in these filings:

ANDA Submissions: For generic versions of Dapagliflozin, manufacturers must demonstrate that their product is bioequivalent to the innovator drug and that the impurity profile is well-controlled and comparable. The C2 epimer reference standard is essential for validating the analytical methods used to prove this. synthinkchemicals.comsynzeal.com

NDA Submissions: During the development of the original drug, the C2 epimer would have been identified as a potential process-related impurity. Data on its identification, characterization, and control would be a necessary part of the NDA submission to demonstrate the robustness of the manufacturing process and the safety of the drug product. synthinkchemicals.comalentris.org

The use of characterized impurity standards like the C2 epimer is crucial for meeting the requirements of regulatory bodies and ensuring a smooth approval process. synzeal.com

Table 2: Role of this compound in Regulatory Filings

Application Type Key Contribution of C2 Epimer Standard
ANDA Used in method validation to demonstrate control of impurities in the generic product. synthinkchemicals.comsynzeal.com

| NDA | Used to identify, characterize, and establish control limits for the impurity during drug development. synthinkchemicals.comalentris.org |

Research Tool for Stereochemical Understanding in Drug Development

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of pharmacology. ijpsjournal.com Enantiomers and diastereomers (a category that includes epimers) of a chiral drug can exhibit significantly different pharmacological and toxicological properties because biological systems, such as enzymes and receptors, are themselves chiral. americanpharmaceuticalreview.comnih.gov

The this compound serves as a valuable research tool for understanding the stereochemical aspects of Dapagliflozin's action:

Structure-Activity Relationship (SAR) Studies: By comparing the biological activity of the C2 epimer with that of Dapagliflozin, researchers can understand how the specific stereochemistry at the C2 position influences the drug's ability to bind to its target, the sodium-glucose co-transporter 2 (SGLT2). americanpharmaceuticalreview.com

Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of the C2 epimer can provide insights into how stereochemistry affects the drug's behavior in the body. nih.gov

Toxicology Studies: The isolated epimer can be used in toxicological assessments to determine if it has any unique adverse effects compared to the parent drug. synthinkchemicals.comnih.gov

This understanding is critical for rational drug design and for justifying the control strategies put in place for stereoisomeric impurities. nih.gov The FDA's guidelines emphasize the importance of establishing the absolute stereochemistry of chiral compounds early in development and treating different stereoisomers as distinct substances. nih.govcanada.ca

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Absolute Stereocontrol of C2 Epimers

Achieving absolute stereocontrol to prevent the formation of the C2 epimer is a primary objective in the synthesis of C-glycosides like Dapagliflozin (B1669812). Future research is trending towards innovative strategies that offer higher selectivity and efficiency than traditional methods.

Emerging Synthetic Approaches: Recent breakthroughs are moving beyond conventional approaches, which often involve multi-step processes with protective groups that can be economically inefficient on an industrial scale. springernature.comnih.gov

Nickel-Catalyzed Carboboration: A novel strategy involves the stereoselective nickel-catalyzed carboboration of glycals. This method not only forms the crucial C-C bond at the anomeric carbon but also installs a synthetically versatile C-B bond. Subsequent stereospecific manipulation of this C-B bond allows for the creation of diverse C-glycosides, offering a pathway to synthesize all possible diastereomers at the C1 and C2 positions. nih.gov This provides a powerful tool for controlling the formation of the desired Dapagliflozin isomer over its C2 epimer.

Photoinduced Hydrogen Atom Transfer (HAT)/Nickel Co-catalysis: Another promising frontier is the use of a photoinduced HAT strategy to activate the C(sp3)-H bond in deoxyglycosides. springernature.com This method, coupled with nickel catalysis, allows for site- and stereoselective functionalization under mild conditions. springernature.com By leveraging stable and readily available 1-deoxyglycosides, this approach circumvents the need for unstable glycosyl donors, enhancing the practicality and scalability of the synthesis while maintaining high stereoselectivity. springernature.com

These methodologies represent a conceptual shift, focusing on direct C-H bond functionalization and catalytic cycles that can be finely tuned through ligand modification to achieve unprecedented levels of stereocontrol. springernature.com

Advanced Spectroscopic Techniques for Real-time Monitoring of Epimerization Processes

The ability to monitor the formation of the C2 epimer in real time is crucial for optimizing reaction conditions and ensuring the quality of the final active pharmaceutical ingredient (API). Future research will increasingly rely on advanced spectroscopic techniques that provide detailed structural and kinetic information.

Techniques for Real-Time Analysis:

Stopped-Flow FT-IR Spectroscopy: The coupling of Fourier Transform Infrared (FT-IR) spectroscopy with stopped-flow instruments is a powerful technique for studying rapid reaction kinetics. pepolska.plwikipedia.orghi-techsci.com This method allows for the rapid mixing of reactants and continuous monitoring of the reaction mixture. pepolska.pl Modern FT-IR spectrometers can acquire hundreds of spectra per second, making it possible to observe the formation of transient intermediates and quantify the rate of epimerization in sub-second timeframes. pepolska.plbiologic.net This provides invaluable data for understanding the mechanism and kinetics of C2 epimer formation.

Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between epimers. Advanced 2D NMR techniques, such as COSY, HSQC, HMBC, and particularly Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), are highly effective for elucidating the precise stereochemistry of molecules. nih.gov ROESY, for instance, can detect spatial proximities between protons, allowing for the unambiguous assignment of the relative configuration at chiral centers like C2. nih.gov Furthermore, techniques like 1D and 2D NOESY/EXSY can be employed to directly observe and quantify the exchange between equilibrating epimers, providing direct insight into the dynamics of the epimerization process.

The integration of these techniques into process analytical technology (PAT) frameworks will enable real-time process control, minimizing impurity formation and maximizing yield.

Deeper Computational Exploration of Epimerization Kinetics and Thermodynamic Stabilities

Computational chemistry offers a powerful lens through which to understand the fundamental factors governing the formation and stability of the Dapagliflozin C2 epimer. Deeper computational studies can guide synthetic efforts and help predict the likelihood of epimerization under various conditions.

Computational Modeling Approaches:

Ab Initio Calculations and DFT: Density Functional Theory (DFT) and other ab initio methods can be used to calculate the activation energies of different reaction pathways, providing insight into the kinetic favorability of epimerization. researchgate.net By modeling the transition states, researchers can understand the mechanistic details of how the C2 epimer forms. These calculations can also determine the relative thermodynamic stabilities of Dapagliflozin and its C2 epimer, predicting their equilibrium ratio under different conditions. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules in solution, providing a picture of the conformational landscape. nih.govresearchgate.net These simulations can reveal how solvent molecules, temperature, and other reactants influence the stability of each epimer and the energy barrier for interconversion. nih.gov By running simulations with and without potential catalysts or reagents, their role in promoting or inhibiting epimerization can be elucidated at a molecular level. nih.gov

The synergy between these computational models and experimental data will accelerate the development of robust synthetic processes that are inherently resistant to epimerization.

Development of Impurity-Specific Degradation Pathways and Predictive Models

Understanding the conditions that lead to the formation of the C2 epimer via degradation is as important as controlling its formation during synthesis. Forced degradation studies are the cornerstone of this effort, providing the empirical data needed to build robust predictive models.

Forced Degradation and Predictive Modeling:

Forced degradation studies on Dapagliflozin have shown that the drug is susceptible to degradation under acidic, alkaline, and oxidative stress conditions. ijrpr.comderpharmachemica.comnih.govliu.eduresearchgate.net These studies are critical for identifying the specific pathways that might lead to epimerization or other degradation products.

Stress ConditionReagent ExampleObserved DegradationReference
Acidic1 N HClSignificant ijrpr.comnih.gov
Alkaline0.5 N NaOHSignificant ijrpr.comnih.gov
Oxidative20-30% H₂O₂Significant ijrpr.comderpharmachemica.comnih.gov
Thermal60-105°C5-20% ijrpr.comderpharmachemica.com
PhotolyticUV light (254nm)Minimal to Stable ijrpr.comnih.gov

Interactive Data Table: Forced Degradation Conditions for Dapagliflozin

Building on this experimental data, the development of in silico predictive models is a major future avenue. Software programs like Zeneth use a knowledge base of known chemical degradation reactions to predict potential degradation pathways for a given molecule under specific stress conditions (e.g., pH, temperature, presence of oxidants). acs.orglhasalimited.orgnih.govspringernature.com

Key Features of Predictive Models:

Knowledge-Based Systems: These models match functional groups within the drug molecule to known degradation patterns in their database. acs.orglhasalimited.org

Likelihood Scoring: They can assign a likelihood score to each predicted degradant, helping researchers prioritize which impurities to investigate analytically. acs.orglhasalimited.org

Excipient Interaction: Advanced models can also predict potential interactions between the API and excipients, which can be a source of degradation. lhasalimited.org

While current models have shown increasing accuracy, gaps in predictivity for reactions like epimerizations have been noted. nih.gov Future research will focus on refining these knowledge bases with more specific data on C-glycoside chemistry to enhance their predictive power for impurities like the this compound. This will enable a more proactive approach to drug development, allowing for the design of more stable formulations and the establishment of more targeted analytical control strategies. nih.govresolvemass.ca

Q & A

Q. What criteria validate HPLC methods for quantifying this compound in formulation stability studies?

  • Methodological Answer : Validate linearity (r² ≥0.999), accuracy (98–102% recovery), precision (RSD ≤2%), and robustness (variations in flow rate, column batch). Forced degradation studies (acid/base/oxidative stress) confirm method specificity .

Data Interpretation and Reporting

Q. How should researchers address discrepancies in epimer bioequivalence studies between preclinical and clinical data?

  • Methodological Answer : Perform interspecies allometric scaling to reconcile PK differences. In vitro-in vivo extrapolation (IVIVE) models assess hepatic/renal clearance mechanisms. Sensitivity analyses identify covariates (e.g., plasma protein binding) driving variability .

Q. What frameworks evaluate the clinical relevance of epimer-related pharmacokinetic interactions?

  • Methodological Answer : Use the PICO framework (Population: T2DM patients; Intervention: C2 epimer; Comparison: Dapagliflozin; Outcome: Drug-drug interaction risk) to structure literature reviews. Apply the FINER criteria (Feasible, Novel, Ethical) to prioritize study designs .

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